Sodium beta-phenyl-gamma-hydroxybutyrate
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Overview
Description
Sodium 4-hydroxy-3-phenylbutanoate, also known as sodium β-phenyl-γ-hydroxybutyrate, is a chemical compound with the molecular formula C₁₀H₁₁NaO₃ and a molecular weight of 202.18 g/mol . This compound is a sodium salt of 4-hydroxy-3-phenylbutanoic acid and is characterized by the presence of a phenyl group attached to a butanoate backbone with a hydroxyl group at the γ-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-hydroxy-3-phenylbutanoate typically involves a multi-step reaction process. One common method includes the reduction of 4-phenyl-3-buten-2-one using sodium borohydride (NaBH₄) in methanol, followed by hydrogenation using palladium on carbon (Pd/C) as a catalyst in methanol, and finally neutralization with sodium hydroxide (NaOH) in ethanol .
Industrial Production Methods: Industrial production of sodium 4-hydroxy-3-phenylbutanoate may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-hydroxy-3-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form 4-phenylbutanol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for halogenation.
Major Products Formed:
Oxidation: 4-phenyl-3-oxobutanoic acid or 4-phenylbutanoic acid.
Reduction: 4-phenylbutanol.
Substitution: Various halogenated derivatives.
Scientific Research Applications
Sodium 4-hydroxy-3-phenylbutanoate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of sodium 4-hydroxy-3-phenylbutanoate involves its interaction with specific molecular targets and pathways. For instance, as a histone deacetylase inhibitor, it modulates gene expression by altering the acetylation status of histones, thereby affecting chromatin structure and transcriptional activity . Additionally, its metabolites provide an alternative pathway for nitrogen excretion in urea cycle disorders .
Comparison with Similar Compounds
Sodium phenylbutyrate: A sodium salt of 4-phenylbutyric acid, used in the treatment of urea cycle disorders and as a histone deacetylase inhibitor.
Uniqueness: Sodium 4-hydroxy-3-phenylbutanoate is unique due to its specific structural features, such as the hydroxyl group at the γ-position, which imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
40951-19-7 |
---|---|
Molecular Formula |
C10H11NaO3 |
Molecular Weight |
202.18 g/mol |
IUPAC Name |
sodium;4-hydroxy-3-phenylbutanoate |
InChI |
InChI=1S/C10H12O3.Na/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);/q;+1/p-1 |
InChI Key |
IYRHDHMHGKWQGK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)[O-])CO.[Na+] |
Origin of Product |
United States |
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